stoloniferone E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

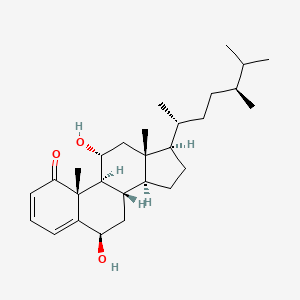

Stoloniferone E is an ergostanoid.

This compound is a natural product found in Briareum violaceum and Clavularia viridis with data available.

Análisis De Reacciones Químicas

Structural Characteristics

Stoloniferone E belongs to the ergosterol family, characterized by a tetracyclic steroid backbone with specific functional modifications:

-

Core structure : A 28-carbon ergostane skeleton with a conjugated diene system in the B-ring.

-

Functional groups : A carbonyl group at C-1 and double bonds at C-2–C-3 or C-3–C-4, depending on isomerism .

-

Side chain : A hydroxylated alkyl chain at C-17, critical for membrane interactions .

Table 1: Key Structural Features of this compound vs. Related Ergosterols

| Feature | This compound | Stoloniferone O | Stoloniferone Q |

|---|---|---|---|

| Carbonyl Position | C-1 | C-1 | C-1 |

| Double Bond Position | C-2–C-3 | C-2–C-3 | C-4–C-5 |

| Side Chain Modification | C-17 hydroxyl | C-17 methyl | C-20 epoxide |

| Biological Source | Marine fungi | Rhizoctonia spp. | Marine sponges |

Chemical Reactivity and Reactions

This compound participates in both enzymatic and non-enzymatic reactions, influenced by its functional groups and environmental conditions:

(A) Oxidation Reactions

-

C-1 Carbonyl Group : Acts as an electron sink, facilitating dehydrogenation under oxidative stress. In Rhizoctonia solani, this group undergoes reduction to a secondary alcohol during sclerotium formation, mediated by NADPH-dependent oxidoreductases .

-

Double Bond Isomerization : The C-2–C-3 double bond shifts to C-3–C-4 under UV exposure, forming a photo-isomer with altered bioactivity .

(B) Acid-Catalyzed Hydrolysis

-

Ester and Acetal Cleavage : In acidic environments (pH < 5.5), this compound’s side-chain esters hydrolyze to release free hydroxyl groups, a reaction critical for fungal membrane remodeling in lysosomal compartments .

(C) Enzymatic Modifications

-

Cytochrome P450 Hydroxylation : Fungal CYP450 enzymes introduce additional hydroxyl groups at C-22 and C-25, enhancing solubility for transport across hyphal membranes .

-

Glycosylation : UDP-dependent glycosyltransferases attach glucose moieties to the C-3 hydroxyl group, producing water-soluble derivatives for stress adaptation .

Biological Context and Metabolic Pathways

This compound is integral to fungal development and stress responses:

-

Sclerotium Formation : In Rhizoctonia solani, this compound levels decrease during maturation, correlating with the suppression of N2-acetyl-L-ornithine and ergosterol biosynthesis .

-

Antioxidant Role : Scavenges reactive oxygen species (ROS) via conjugation of its double bonds with free radicals, preventing lipid peroxidation in marine fungi .

Synthetic and Analytical Insights

Propiedades

Fórmula molecular |

C28H44O3 |

|---|---|

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

(6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-6,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C28H44O3/c1-16(2)17(3)10-11-18(4)20-12-13-21-19-14-23(29)22-8-7-9-25(31)28(22,6)26(19)24(30)15-27(20,21)5/h7-9,16-21,23-24,26,29-30H,10-15H2,1-6H3/t17-,18+,19-,20+,21-,23+,24+,26+,27+,28+/m0/s1 |

Clave InChI |

RYMHLKHGLSCOPD-BONNHHEPSA-N |

SMILES isomérico |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC=CC(=O)[C@]34C)O)O)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4=CC=CC(=O)C34C)O)O)C |

Sinónimos |

stoloniferone E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.